Diethyl trans-1,2-cyclopropanedicarboxylate

Vue d'ensemble

Description

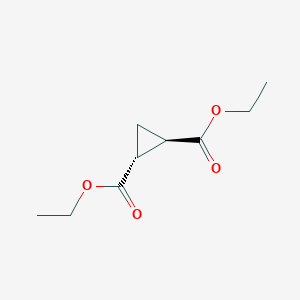

Diethyl trans-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl trans-1,2-cyclopropanedicarboxylate can be synthesized through the reaction of bis(acetonitrile) bis(diethyl fumarate)cobalt(0) with dibromomethane . This reaction typically requires specific conditions, including the use of a cobalt catalyst and controlled temperature and pressure settings.

Industrial Production Methods: In industrial settings, the production of this compound often involves esterification reactions. One common method is the ester exchange reaction between acetic anhydride and cyclopropane-1,2-dicarboxylic acid diethyl ester under acidic or basic conditions . This method is favored for its efficiency and relatively short reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl trans-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Produces diethyl cyclopropane-1,2-dicarboxylate.

Reduction: Yields diethyl cyclopropane-1,2-diol.

Substitution: Results in various substituted cyclopropane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Diethyl trans-1,2-cyclopropanedicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of diethyl trans-1,2-cyclopropanedicarboxylate involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

- Diethyl cyclopropane-1,1-dicarboxylate

- Ethyl 1-cyano-1-cyclopropanecarboxylate

- Cyclohexanone diethyl ketal

Comparison: Diethyl trans-1,2-cyclopropanedicarboxylate is unique due to its trans configuration and the presence of two ester groups on the cyclopropane ring. This configuration imparts distinct reactivity and properties compared to similar compounds. For example, diethyl cyclopropane-1,1-dicarboxylate has a different substitution pattern, leading to variations in its chemical behavior and applications .

Activité Biologique

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS Number: 3999-55-1) is an organic compound with the molecular formula . It is primarily recognized for its utility as a synthetic intermediate in organic chemistry. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 186.21 g/mol |

| Boiling Point | 70–75 °C (1 mmHg) |

| Density | 1.06 g/cm³ |

| Flash Point | 98 °C |

| Appearance | Clear colorless to yellow liquid |

Research indicates that this compound may exhibit several biological activities due to its structural characteristics:

- Anticancer Activity : Preliminary studies suggest that compounds with similar cyclopropane structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Properties : Some derivatives of cyclopropanedicarboxylates have shown antibacterial and antifungal activity, potentially through the inhibition of key enzymes in microbial metabolism.

- Neuroprotective Effects : There is emerging evidence that certain cyclopropane derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound could inhibit cell growth in a dose-dependent manner:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 20 to 40 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Antimicrobial Studies

In another investigation, this compound was tested against common bacterial strains:

- Bacterial Strains : Escherichia coli and Staphylococcus aureus.

- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into related compounds has identified key functional groups that enhance activity:

- Alkyl Substituents : Increasing the length or branching of alkyl chains can improve lipophilicity and membrane penetration.

- Functional Group Variations : Substituting carboxyl groups with halogens or amines has been shown to alter potency against specific biological targets.

Propriétés

IUPAC Name |

diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471027 | |

| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889461-58-9, 3999-55-1 | |

| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis pathways for Diethyl trans-1,2-cyclopropanedicarboxylate highlighted in the research?

A1: Two different synthetic approaches are discussed in the provided research articles:

- Tandem Oxidation Procedure (TOP): This method, described in the first article [], utilizes a manganese (IV) oxide oxidation of bis-(hydroxymethyl)-cyclopropane followed by trapping with (carboxymethylene)triphenylphosphorane to yield this compound. This method focuses on building the target molecule from smaller precursors.

- Cyclopropanation of Dimethyl Fumarate: The second article [] focuses on a transition metal-catalyzed cyclopropanation reaction. In this approach, Dimethyl fumarate reacts with dibromomethane in the presence of a cobalt(0) or nickel(0) catalyst and zinc to yield this compound. This method highlights a direct cyclopropanation strategy for the synthesis.

Q2: How do the different catalysts influence the yield and selectivity of this compound synthesis via cyclopropanation?

A2: The choice of catalyst, cobalt(0) or nickel(0), in the cyclopropanation reaction influences both the yield and selectivity of this compound []. The cobalt catalyst generally shows decreasing yields with increasing steric bulk of the gem-dibromide reagent used. In contrast, the nickel catalyst maintains a consistent yield regardless of the gem-dibromide. This suggests that the nickel catalyst might be a better choice for synthesizing a wider range of substituted cyclopropanedicarboxylates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.